Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the indazole structure. One common method is the difluoromethylation of indazole derivatives using difluoromethylation reagents. For example, the reaction of 1H-indazole-5-carboxylate with difluoromethylating agents under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indazole core. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)-1H-indazole-5-carboxylate
- Methyl 1-(chloromethyl)-1H-indazole-5-carboxylate
- Methyl 1-(bromomethyl)-1H-indazole-5-carboxylate
Uniqueness
Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 1-(difluoromethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-16-9(15)6-2-3-8-7(4-6)5-13-14(8)10(11)12/h2-5,10H,1H3 |
InChI Key |
ZZBSJZCHXLXJLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2)C(F)F |
Origin of Product |
United States |
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